![molecular formula C18H22N4O4S B4072792 N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4072792.png)
N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Overview
Description
N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a piperazine-based compound that has been synthesized through a complex chemical process. In
Mechanism of Action
The mechanism of action of N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline is not fully understood, but it is believed to function as an inhibitor of certain enzymes in the body. This compound has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, this compound also has some limitations, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for the study of N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline. One potential direction is the development of this compound as a drug candidate for the treatment of cancer and other diseases. Another potential direction is the use of this compound as a fluorescent probe for imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, this compound is a piperazine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized through a complex chemical process and has been extensively studied for its potential as a drug candidate and fluorescent probe. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound as a drug candidate and the use of this compound as a fluorescent probe.
Scientific Research Applications
N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. This compound has also been studied for its potential as a fluorescent probe for imaging studies.
properties
IUPAC Name |
N-methyl-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-14-3-6-16(7-4-14)27(25,26)21-11-9-20(10-12-21)15-5-8-18(22(23)24)17(13-15)19-2/h3-8,13,19H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQZELSXRIFZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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